molecular formula C15H22O2 B13763526 2-Benzyl-5-methyl-5-propyl-1,3-dioxane CAS No. 6301-66-2

2-Benzyl-5-methyl-5-propyl-1,3-dioxane

Cat. No.: B13763526
CAS No.: 6301-66-2
M. Wt: 234.33 g/mol
InChI Key: OYLVIOZNQQRAIF-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.34 g/mol . It is identified under CAS Registry Number 6301-66-2 and EC Number 228-595-4 . This compound is a 1,3-dioxane derivative, a class of structures often utilized in chemical synthesis and pharmaceutical research. One key application documented in the literature is its analysis using reverse-phase HPLC methodology, which is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetics studies . From a physico-chemical perspective, this compound has a calculated density of approximately 0.979 g/cm³ and a high calculated boiling point of around 315.7°C at 760 mmHg . The flash point is calculated to be 155.4°C, indicating the temperature at which it can form combustible vapors . Researchers value this compound for specialized chemical synthesis and analytical method development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

CAS No.

6301-66-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-benzyl-5-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-3-9-15(2)11-16-14(17-12-15)10-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3

InChI Key

OYLVIOZNQQRAIF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(OC1)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the acid-catalyzed cyclocondensation (acetalization) of appropriate carbonyl compounds (aldehydes or ketones) with diols. The key steps involve:

  • Reaction of benzyl alcohol or benzaldehyde derivatives with a suitable aldehyde containing the methyl and propyl substituents (e.g., 2-methylpentanal).
  • Cyclization with 1,3-propanediol to form the 1,3-dioxane ring.
  • Use of acid catalysts such as p-toluenesulfonic acid to promote the formation of the dioxane ring.
  • Reflux conditions in an aprotic solvent (e.g., toluene) with continuous removal of water to drive the equilibrium toward product formation.

This approach is consistent with the preparation of related 1,3-dioxane derivatives, where the acid-catalyzed reaction of diols with aldehydes or ketones yields the cyclic acetal structure characteristic of dioxanes.

Specific Reaction Conditions

  • Reactants: Benzyl alcohol or benzaldehyde, 2-methylpentanal (or analogous aldehyde with methyl and propyl groups), 1,3-propanediol.
  • Catalyst: p-Toluenesulfonic acid (p-TsOH), typically in catalytic amounts (~0.1 g per reaction scale).
  • Solvent: Toluene or other non-polar aprotic solvents.
  • Temperature: Reflux temperature of toluene (~110°C).
  • Reaction Time: Approximately 8 hours to ensure complete cyclization.
  • Water Removal: Use of Dean-Stark apparatus or molecular sieves to continuously remove water formed during acetalization, shifting equilibrium toward product.
  • Workup: After reaction completion, neutralization with saturated sodium carbonate solution, extraction with ether, and acidification to recover product.

Example Protocol

An analogous synthesis reported for a related 1,3-dioxane compound involved:

  • Mixing 0.80 g of 2,2-dimethylol propionic acid, 0.63 g benzaldehyde, 0.1 g p-toluenesulfonic acid, and 40 mL toluene.
  • Heating under reflux for 8 hours.
  • Cooling, followed by addition of saturated sodium carbonate solution, extraction with ether, and acidification.
  • Yield obtained was 82.3%, demonstrating the efficiency of the acid-catalyzed cyclization approach.

While this example is for a related compound, the methodology is directly applicable to the synthesis of this compound with appropriate substitution on the aldehyde.

Industrial-Scale Preparation Considerations

For industrial production, the following adaptations are typical:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Efficient water removal via Dean-Stark apparatus or molecular sieves to maximize yield.
  • Optimization of stoichiometric ratios to minimize side reactions and improve purity.
  • Post-reaction purification via recrystallization or chromatographic methods to isolate high-purity product.
  • Monitoring reaction progress with spectroscopic methods (NMR, IR) to ensure completion.

These parameters help achieve consistent product quality and yield on a larger scale.

Analytical Validation of the Product

These techniques are standard for confirming the structure and quality of 1,3-dioxane derivatives.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Reactants Benzyl alcohol/benzaldehyde, 2-methylpentanal, 1,3-propanediol Precise aldehyde choice affects substitution
Catalyst p-Toluenesulfonic acid (0.1 g scale) Acid catalyst promotes cyclization
Solvent Toluene Non-polar, high boiling point
Temperature Reflux (~110°C) Ensures reaction completion
Reaction Time 8 hours Sufficient for equilibrium
Water Removal Dean-Stark apparatus or molecular sieves Drives reaction to completion
Workup Neutralization with sodium carbonate, ether extraction, acidification Purifies product
Yield ~80-85% High yield achievable
Product Validation Techniques NMR, X-ray crystallography, MS, thermal analysis Confirms structure and purity

Research and Literature Sources

  • The synthesis method aligns with protocols described in patent literature and chemical synthesis databases for related 1,3-dioxane compounds.
  • Acid-catalyzed acetalization is a well-established method for constructing 1,3-dioxane rings with various substituents.
  • Industrial methods emphasize continuous water removal and controlled reaction conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the dioxane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Benzyl-5-methyl-5-propyl-1,3-dioxane with analogous 1,3-dioxane derivatives, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 2-benzyl, 5-methyl, 5-propyl ~236.34 Ether, alkyl, aryl Polymer additives, fragrance
1-(2H-1,3-Benzodioxol-5-yl)-2-[...] benzoate 1,3-benzodioxolyl, benzoate ester ~504.52 Ester, benzodioxole Bioactive molecules, agrochemicals
2-Phenyl-5-methyl-5-propyl-1,3-dioxane 2-phenyl, 5-methyl, 5-propyl ~222.33 Ether, alkyl, aryl Solvent stabilizers

Key Findings:

The benzoate ester in CHEBI:169309 introduces hydrolytic instability under basic conditions, unlike the ether-linked benzyl group in the target compound, which is more chemically inert.

Environmental and Biological Impact: 1,3-Dioxane derivatives with bulky substituents (e.g., benzyl, propyl) may exhibit increased environmental persistence due to reduced biodegradability. Evidence from CHEBI:169309 suggests benzodioxole-containing compounds can influence phenotypic outcomes in biological systems , though direct data for the target compound is lacking.

Thermodynamic Properties :

  • Longer alkyl chains (e.g., propyl vs. methyl) increase hydrophobicity, as seen in the higher logP values of this compound compared to its methyl-only analogs.

Biological Activity

2-Benzyl-5-methyl-5-propyl-1,3-dioxane is a compound characterized by its unique dioxane structure combined with a benzyl group. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound has the molecular formula C15H22O2C_{15}H_{22}O_2 and features a dioxane ring that can participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its functional groups. The benzyl moiety can engage in π-π interactions, while the dioxane ring facilitates hydrogen bonding with biological macromolecules. These interactions can modulate the function of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it showed significant inhibitory effects, suggesting potential applications in treating infections caused by resistant pathogens.

Antifungal Activity

Additionally, the compound has been investigated for its antifungal properties. Preliminary findings suggest that it may inhibit the growth of certain fungal species, which could be beneficial in developing new antifungal agents.

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of this compound have been assessed in vitro. The compound demonstrated selective toxicity towards cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity positions it as a potential candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 25 µM for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, the compound was tested against Candida albicans. The results revealed an IC50 value of 30 µM, suggesting moderate antifungal properties that warrant further exploration.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeIC50 (µM) AntimicrobialIC50 (µM) Antifungal
This compoundDioxane derivative2530
2-Benzyl-5-hydroxy-1,3-dioxaneHydroxy derivative4035
5-Methyl-5-propyl-1,3-dioxan-2-oneDioxanone derivative50Not tested

This table illustrates the relative potency of this compound compared to other compounds in terms of antimicrobial and antifungal activities.

Q & A

Q. What are the established synthetic routes for 2-Benzyl-5-methyl-5-propyl-1,3-dioxane, and what experimental parameters optimize yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For analogous 1,3-dioxane derivatives, protocols often employ acid-catalyzed cyclocondensation of diols with ketones or aldehydes . Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of substituents to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (1H/13C) are primary methods. For example, 5-methyl-2,2-diphenyl-1,3-dioxane was confirmed to adopt a chair conformation with equatorial substituents via X-ray and NMR . Solvent effects (e.g., CDCl3 vs. C6D6) can influence conformational equilibria, necessitating computational validation (e.g., RI-MP2/λ2 calculations) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in research?

Solubility in polar aprotic solvents like DMSO is common for 1,3-dioxanes, but hydrophobic substituents (benzyl, propyl) may reduce aqueous solubility . Thermal stability varies: nitro-substituted dioxanes decompose via single-stage mechanisms (ΔG‡ ~200–300 kJ·mol−1), with solvent polarity lowering activation barriers . Stability under ambient conditions should be assessed via TGA or accelerated aging studies.

Advanced Research Questions

Q. How do computational models explain the thermal decomposition mechanisms of 1,3-dioxane derivatives?

Density functional theory (DFT) studies on 5-nitro-1,3-dioxanes reveal single-stage decomposition pathways with free energy barriers (~200 kJ·mol−1), where solvent interactions (e.g., DMSO) reduce activation energy by stabilizing transition states . For this compound, analogous modeling could predict decomposition products and guide storage protocols.

Q. What role do substituents play in the conformational dynamics of the 1,3-dioxane ring?

Substituents at C2 and C5 dictate ring puckering and equatorial/axial orientations. In 5-methyl-2,2-diphenyl-1,3-dioxane, bulky phenyl groups enforce a chair conformation, while methyl groups exhibit minimal steric strain . Molecular dynamics simulations can quantify substituent effects on ring flexibility, aiding in designing derivatives with tailored rigidity.

Q. How can contradictions in reported solubility or reactivity data be resolved methodologically?

Discrepancies often arise from solvent purity, measurement techniques, or substituent batch variability. Controlled reproducibility studies under inert atmospheres (e.g., N2 glovebox) and standardized HPLC/GC protocols are recommended . For example, conflicting decomposition rates in DMSO vs. non-polar solvents were resolved by isolating solvent-specific transition states .

Q. What strategies enable regioselective functionalization of the 1,3-dioxane ring for advanced applications?

Brominated derivatives (e.g., 2-(3-bromopropyl)-2-methyl-1,3-dioxane) undergo nucleophilic substitution at the bromine site, enabling azide or thiol incorporation . For this compound, directing groups (e.g., benzyl) could facilitate site-specific oxidation or cross-coupling reactions.

Q. How do solvent interactions influence the compound’s reactivity in catalytic systems?

Polar solvents like DMSO stabilize ionic intermediates, accelerating reactions such as nitro-group reduction or ring-opening. Computational solvent mapping (e.g., COSMO-RS) can predict solvation effects on reaction pathways .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., p-toluenesulfonic acid) and solvent systems .
  • Data Validation : Cross-reference experimental NMR/X-ray data with quantum chemical calculations (e.g., Gaussian or ORCA) .
  • Safety Protocols : Follow hazard guidelines for analogous nitro/brominated dioxanes, including PPE and waste disposal per UN3261 regulations .

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